molecular formula C16H25NO3 B13199728 tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate

Cat. No.: B13199728
M. Wt: 279.37 g/mol
InChI Key: FXAYJDHVGJWXTL-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate is a chiral beta-amino acid ester derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound features a tert-butyl ester group, which acts as a common protecting group for carboxylic acids, and a primary amine, making it a versatile precursor for further functionalization. Compounds with this core scaffold, such as closely related 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, have been synthesized and explored as potent histone deacetylase inhibitors (HDACIs) with demonstrated antiproliferative and apoptotic activity against cancer cell lines in scientific studies . The structure, characterized by the sterically hindered 2,2-dimethyl group and the para-methoxyphenyl moiety, is designed for the development of potential therapeutic agents. This high-quality chemical is provided for research purposes and must be handled by qualified laboratory professionals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C16H25NO3/c1-15(2,3)20-14(18)16(4,5)13(17)11-7-9-12(19-6)10-8-11/h7-10,13H,17H2,1-6H3

InChI Key

FXAYJDHVGJWXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate typically involves the condensation of tert-butyl 3-amino-2,2-dimethylpropanoate with 4-methoxybenzaldehyde. This reaction is generally performed under catalytic conditions, often using acid or base catalysts, to facilitate the formation of the target amino ester.

  • The reaction is typically carried out in an organic solvent such as acetonitrile or tetrahydrofuran (THF).
  • Controlled temperature (room temperature to mild heating) and atmospheric pressure conditions are maintained to optimize yield and minimize side reactions.
  • Purification is commonly achieved by flash column chromatography on silica gel.

The key steps in the synthesis include:

Step Description Typical Conditions
Formation of tert-butyl ester Reaction of the corresponding carboxylic acid with tert-butanol Acid catalyst, reflux conditions
Amination Introduction of amino group via nucleophilic substitution or reductive amination Mild base or catalytic hydrogenation
Methoxy substitution Incorporation of 4-methoxyphenyl group via electrophilic aromatic substitution or condensation Acid/base catalysis, controlled temperature

This multi-step approach ensures the incorporation of the tert-butyl ester, amino group, and 4-methoxyphenyl moiety in a controlled manner to yield the desired product with high purity.

Industrial Production Methods

In industrial contexts, flow microreactor technology has been employed to enhance the synthesis efficiency of tert-butyl amino esters, including this compound. Flow microreactors provide:

  • Enhanced heat and mass transfer
  • Precise control of reaction times and temperatures
  • Improved scalability and reproducibility
  • Reduced solvent and reagent consumption, promoting greener chemistry

These advantages allow for a more sustainable and versatile production process compared to traditional batch synthesis.

Types of Reactions Involved in Preparation

  • Condensation Reaction: The key step involves condensation between the amino ester and aldehyde to form the amino-substituted propanoate.
  • Esterification: Formation of the tert-butyl ester from the corresponding acid and tert-butanol.
  • Amination: Introduction of the amino group by nucleophilic substitution or reductive amination.
  • Electrophilic Aromatic Substitution: For incorporating the methoxy group on the phenyl ring if starting from phenol derivatives.

Common Reagents and Catalysts

Reaction Step Reagents/Catalysts Conditions
Esterification tert-Butanol, acid catalyst (e.g., H2SO4) Reflux
Amination Ammonia or amine source, reducing agents (e.g., NaBH4) Mild temperature, inert atmosphere
Condensation 4-Methoxybenzaldehyde, acid/base catalyst Room temperature to mild heat
Purification Silica gel chromatography Organic solvents (e.g., hexane/ethyl acetate)

Reaction Monitoring and Characterization

  • Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms structural integrity.
  • Mass spectrometry (MS) verifies molecular weight.
  • Melting point determination ensures purity.
  • Studies have shown that the use of flow microreactors in the synthesis of tert-butyl amino esters improves reaction efficiency and product yield, while reducing waste generation.
  • Optimization of catalyst type and loading, solvent choice, and temperature has been demonstrated to significantly affect the purity and yield of the final compound.
  • Research into related amino acid derivatives with similar structural motifs indicates that subtle modifications in reaction conditions can tailor the compound’s biological activity and solubility.
Preparation Aspect Details
Starting Materials tert-Butyl 3-amino-2,2-dimethylpropanoate, 4-methoxybenzaldehyde
Key Reaction Type Condensation, Esterification, Amination
Catalysts Acid/base catalysts, reducing agents
Solvents Acetonitrile, THF, tert-butanol
Reaction Conditions Room temperature to reflux, atmospheric pressure
Industrial Method Flow microreactor synthesis
Purification Flash chromatography on silica gel
Characterization Techniques TLC, ^1H and ^13C NMR, MS, melting point
Yield and Purity Optimization Catalyst loading, solvent choice, temperature control

The preparation of this compound is achieved through a multi-step synthetic route involving esterification, amination, and condensation reactions. Both laboratory-scale batch methods and advanced flow microreactor systems have been utilized to optimize yield, purity, and sustainability. Careful control of reaction parameters and purification techniques ensures the production of high-quality material suitable for further chemical and biological applications. Extensive research supports the use of this compound as a versatile building block in medicinal and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing resonance stabilization. In contrast, trifluoromethyl or trifluoromethoxy substituents (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and reactivity.
  • Ester Group Variations : Methyl esters () are more prone to hydrolysis than tert-butyl esters, which offer superior stability under acidic or basic conditions.
  • Amino Group Modifications: Bulky protecting groups (e.g., diphenylmethyleneamino in ) may impede nucleophilic reactions, while Boc (tert-butoxycarbonyl) protection () balances stability and deprotection efficiency.

Physicochemical Properties

  • Molecular Weight: Estimated ~305 g/mol (C₁₆H₂₃NO₃), comparable to methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate (363.33 g/mol, ).
  • Solubility : The 4-methoxyphenyl group likely improves solubility in polar aprotic solvents compared to trifluoromethyl analogs ().

Biological Activity

Introduction

tert-Butyl 3-amino-3-(4-methoxyphenyl)-2,2-dimethylpropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C16H25N1O3 and a molecular weight of 281.38 g/mol, this compound incorporates a tert-butyl group, an amino group, and a methoxy-substituted phenyl group, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the tert-butyl ester : Reacting the appropriate carboxylic acid with tert-butanol.
  • Amination : Introducing the amino group through nucleophilic substitution or reductive amination.
  • Methoxy substitution : Incorporating the methoxy group on the phenyl ring via electrophilic aromatic substitution.

These steps can be optimized based on desired yields and purity levels.

Enzyme Inhibition

Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes. For instance, compounds with similar structures have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's disease. In vitro assays suggest that this compound might modulate these enzymatic activities, although specific IC50 values for this compound are yet to be established.

Receptor Interaction

Research into receptor interactions indicates that the compound may influence neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Such interactions could lead to potential applications in treating mood disorders or cognitive impairments.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Neuroprotective Effects : A study published in Nature Communications investigated a similar compound's ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound demonstrated significant neuroprotective effects in vitro by enhancing cell viability in the presence of toxic amyloid-beta peptides .
  • Antioxidant Activity : Research has also pointed to antioxidant properties in related compounds, suggesting that this compound may help mitigate oxidative stress in neuronal cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 3-(4-methoxyphenyl)-2-nitropropanoateEthyl 3-(4-methoxyphenyl)-2-nitropropanoateContains a nitro group which may enhance biological activityPotential AChE inhibition
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoateMethyl 3-(4-chlorophenyl)-2,2-dimethylpropanoateChlorine substituent may alter reactivity compared to methoxyModulation of receptor activity
Ethyl 3-amino-2,2-dimethylpropanoateEthyl 3-amino-2,2-dimethylpropanoateLacks the aromatic methoxy group; simpler structureLimited biological activity compared to others

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